6-Bromo-5-methylimidazo[1,2-a]pyridine
Overview
Description
6-Bromo-5-methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C9H7BrN2 . It is used in organic syntheses and as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . The resulting 2-methylimidazo[1,2-a]pyridine can then react with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Molecular Structure Analysis
The molecular structure of 6-Bromo-5-methylimidazo[1,2-a]pyridine is characterized by a fused bicyclic 5,6 heterocycle . The structure was established based on X-ray structural analysis .Chemical Reactions Analysis
2-Methylimidazo[1,2-a]pyridine reacts with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . These trihalides can then be converted into 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .Scientific Research Applications
Synthesis and Chemical Properties
6-Bromo-5-methylimidazo[1,2-a]pyridine and its derivatives play a significant role in the field of organic synthesis and chemical reactions. For instance, the halogenation of imidazo[4,5-b]pyridines, closely related to 6-bromo-5-methylimidazo[1,2-a]pyridine, exhibits different pathways depending on acetic acid concentration, leading to various brominated products (Yutilov et al., 2005). Additionally, methods for the synthesis of 3-aminoimidazo[1,2-a]pyridines have been developed, highlighting the versatility of imidazo[1,2-a]pyridine derivatives in organic synthesis (Shaabani et al., 2006).
Biological Activities
Research has explored the biological activities of imidazo[1,2-a]pyridine derivatives. For instance, the antibacterial potency of these derivatives has been evaluated, showing remarkable activities against certain bacteria (Althagafi & Abdel‐Latif, 2021). Furthermore, studies have synthesized new polyheterocyclic ring systems derived from imidazo[1,2-a]pyridines, which have shown promising in vitro antibacterial properties (Abdel‐Latif et al., 2019).
Pharmacological Applications
In the realm of pharmacology, imidazo[1,2-a]pyridine compounds have been evaluated for their anti-hepatitis B virus activity. Some derivatives have shown effectiveness in inhibiting the replication of HBV DNA, suggesting potential applications in antiviral therapies (Chen et al., 2011). Additionally, the anti-inflammatory and analgesic activities of related compounds have been investigated, with certain derivatives exhibiting significant activity (Chamakuri et al., 2016).
Medicinal Chemistry and Drug Development
The imidazo[1,2-a]pyridine scaffold has been recognized for its extensive applications in medicinal chemistry. It has been represented in various marketed preparations and has been the focus of structural modifications to develop novel therapeutic agents, indicating its broad potential in drug development (Deep et al., 2016).
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridine derivatives, including 6-Bromo-5-methylimidazo[1,2-a]pyridine, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, these compounds are of interest in the development of new TB drugs .
properties
IUPAC Name |
6-bromo-5-methylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-7(9)2-3-8-10-4-5-11(6)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRZKLCCPTTZKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NC=CN12)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001283095 | |
Record name | 6-Bromo-5-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001283095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-methylimidazo[1,2-a]pyridine | |
CAS RN |
116355-19-2 | |
Record name | 6-Bromo-5-methylimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116355-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-5-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001283095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.